molecular formula C20H18N2O6S B4669066 2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Cat. No.: B4669066
M. Wt: 414.4 g/mol
InChI Key: CRLDQDHNCBSYMG-YVLHZVERSA-N
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Description

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The phenoxy group is introduced through an etherification reaction, and the acetic acid moiety is added via a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid can be compared with other similar compounds that contain thiazole rings, phenoxy groups, or acetic acid moieties. Some similar compounds include:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Phenoxyacetic acids: Compounds with phenoxy groups and acetic acid moieties but lacking the thiazole ring.

    Hydroxyaniline derivatives: Compounds with hydroxyaniline groups but different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-22(13-4-6-14(23)7-5-13)20-21-19(26)17(29-20)10-12-3-8-15(16(9-12)27-2)28-11-18(24)25/h3-10,23H,11H2,1-2H3,(H,24,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDQDHNCBSYMG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
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2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
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2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Reactant of Route 4
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2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Reactant of Route 5
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2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

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